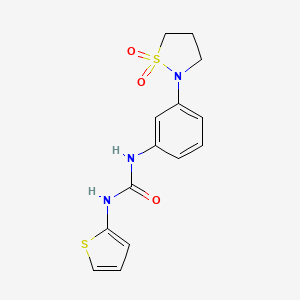

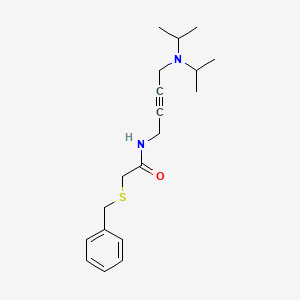

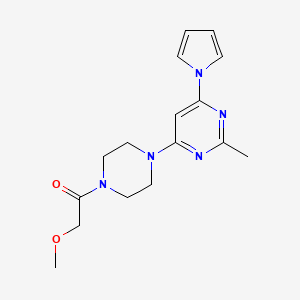

![molecular formula C25H18N2O3S B2873950 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide CAS No. 476367-51-8](/img/structure/B2873950.png)

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide” is a complex organic compound. While there is limited information available specifically on this compound, related compounds have been studied for their potential applications .

Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available literature, related compounds have been synthesized and evaluated for their antitumor activities . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and showed potent growth inhibition properties .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 . It has shown potent growth inhibition properties, with IC50 values generally below 5 μM. Specifically, certain derivatives of this compound have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting potential as an antitumor agent .

Detection of Carcinogenic Lead

Derivatives of the compound have been utilized for the detection of carcinogenic lead (Pb2+) ions . A study describes the synthesis of related compounds and their application in a reliable electrochemical approach for the significant detection of Pb2+ ions. This highlights the compound’s potential use in environmental monitoring and public health protection .

COX Inhibition and Cytotoxicity

The benzodioxole moiety, which is part of the compound’s structure, has been incorporated into novel derivatives that act as COX inhibitors and cytotoxic agents . These derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes and exhibit cytotoxic activity against cancer cell lines, indicating the compound’s relevance in the development of anti-inflammatory and anticancer drugs .

Synthesis and Spectroscopic Investigations

The compound has been the subject of synthesis and experimental as well as computational spectroscopic investigations . These studies are crucial for understanding the compound’s chemical properties and potential modifications that can enhance its application in various fields of research.

Antioxidant Activity

Research has been conducted on the synthesis of derivatives of this compound to evaluate their antioxidant activity . Antioxidants play a vital role in preventing oxidative stress-related diseases, and the compound’s derivatives could contribute to the development of new antioxidant agents.

Analogue of MDMA

While not directly related to the compound , its structural similarity to benzodioxole-containing compounds like MDMA has been noted in scientific literature . This suggests potential research interest in the compound’s psychoactive properties or its use as a reference compound in pharmacological studies.

Mecanismo De Acción

Target of Action

Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The compound has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound has a strong antitumor effect. The compound was observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line , indicating its potential as an antitumor agent.

Propiedades

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O3S/c1-15-20(13-26)25(27-24(28)19-8-4-6-17-5-2-3-7-18(17)19)31-23(15)12-16-9-10-21-22(11-16)30-14-29-21/h2-11H,12,14H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUZKYYFRKODRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

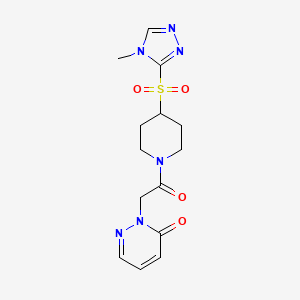

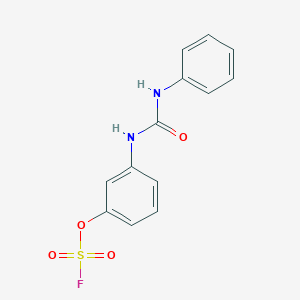

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)

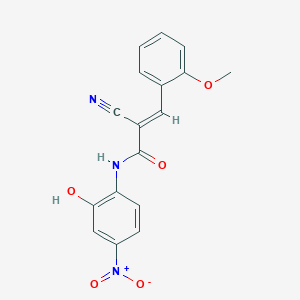

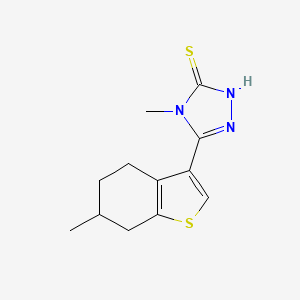

![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)

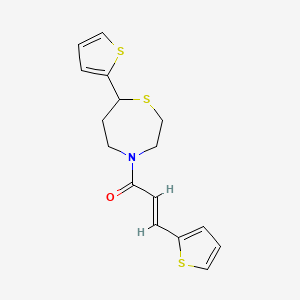

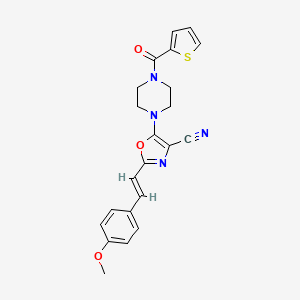

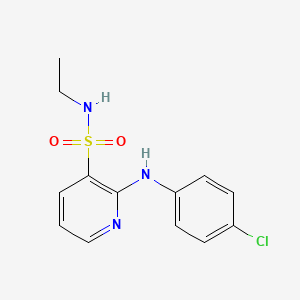

![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)